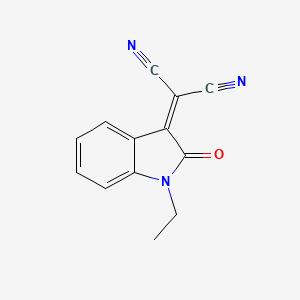![molecular formula C33H30N2O6S2 B12457702 3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)](/img/structure/B12457702.png)
3,3'-Methanediylbis(6-{[(benzylsulfanyl)acetyl]amino}benzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID is a complex organic compound characterized by the presence of benzylsulfanyl groups and benzoic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID typically involves multiple steps, including the introduction of benzylsulfanyl groups and the formation of amide bonds. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylsulfanyl)-5-[(dimethylamino)sulfonyl]benzoic acid
- 2-[(benzylsulfanyl)methyl]benzoic acid
- 2-Benzylsulfanyl-benzoic acid
Uniqueness
2-[2-(BENZYLSULFANYL)ACETAMIDO]-5-({4-[2-(BENZYLSULFANYL)ACETAMIDO]-3-CARBOXYPHENYL}METHYL)BENZOIC ACID is unique due to its specific arrangement of benzylsulfanyl groups and amide bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C33H30N2O6S2 |
|---|---|
Poids moléculaire |
614.7 g/mol |
Nom IUPAC |
2-[(2-benzylsulfanylacetyl)amino]-5-[[4-[(2-benzylsulfanylacetyl)amino]-3-carboxyphenyl]methyl]benzoic acid |
InChI |
InChI=1S/C33H30N2O6S2/c36-30(20-42-18-22-7-3-1-4-8-22)34-28-13-11-24(16-26(28)32(38)39)15-25-12-14-29(27(17-25)33(40)41)35-31(37)21-43-19-23-9-5-2-6-10-23/h1-14,16-17H,15,18-21H2,(H,34,36)(H,35,37)(H,38,39)(H,40,41) |
Clé InChI |
MUKHUXNGZHPFNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CSCC4=CC=CC=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
![1-oxo-1-phenylpropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12457638.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457642.png)


![3-chloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B12457662.png)
![N-(4-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12457666.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide](/img/structure/B12457677.png)



![6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one](/img/structure/B12457726.png)


